REACTION_CXSMILES
|
C[O-].[Na+].[Na].Cl.[NH2:6][OH:7].[Cl:8][C:9]1[CH:10]=[C:11]([CH:19]=[CH:20][C:21]=1[Cl:22])[NH:12][CH2:13][C:14](OCC)=[O:15]>CO>[Cl:8][C:9]1[CH:10]=[C:11]([CH:19]=[CH:20][C:21]=1[Cl:22])[NH:12][CH2:13][C:14]([NH:6][OH:7])=[O:15] |f:0.1,3.4,^1:3|
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
3.22 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(NCC(=O)OCC)C=CC1Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the sodium chloride is filtered off
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated to dryness in vacuo
|
Type
|
FILTRATION
|
Details
|
the solution is filtered over charcoal
|
Type
|
CUSTOM
|
Details
|
the product is precipitated with 3 N HCl
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
gives CRL 40,500
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(NCC(=O)NO)C=CC1Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |